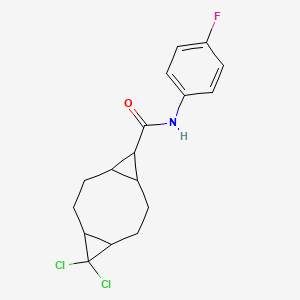![molecular formula C20H23F3N2O B12620049 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918479-95-5](/img/structure/B12620049.png)
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-phenylethyl bromide under basic conditions to form 1-(2-Phenylethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Trifluoromethyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Phenylethyl)piperazine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the phenylethyl group, affecting its binding affinity and specificity.
1-(2-Phenylethyl)-4-methylpiperazine: Substitutes the trifluoromethoxyphenylmethyl group with a methyl group, altering its reactivity and applications.
Uniqueness
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the phenylethyl and trifluoromethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
918479-95-5 |
|---|---|
分子式 |
C20H23F3N2O |
分子量 |
364.4 g/mol |
IUPAC名 |
1-(2-phenylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H23F3N2O/c21-20(22,23)26-19-8-4-7-18(15-19)16-25-13-11-24(12-14-25)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 |
InChIキー |
ZEMMOHUJXSCBCP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)

![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)

![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)

